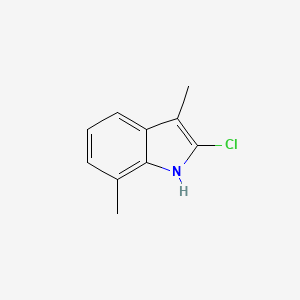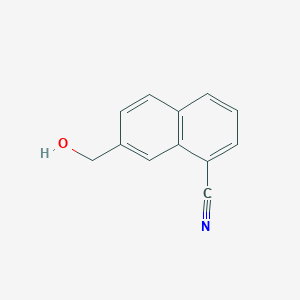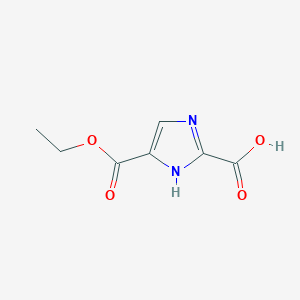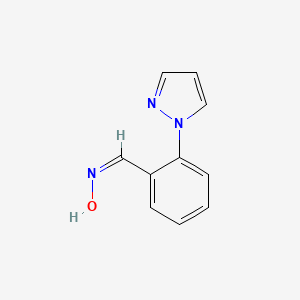
1-(2-Methylpropyl)-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)-3,4-dihydroisoquinoline is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a 3,4-dihydroisoquinoline core with a 2-methylpropyl substituent at the 1-position
Méthodes De Préparation
The synthesis of 1-(2-Methylpropyl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired isoquinoline derivative.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts and solvents that are compatible with large-scale synthesis, ensuring the efficient production of the compound.
Analyse Des Réactions Chimiques
1-(2-Methylpropyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinoline derivatives, while reduction produces tetrahydroisoquinoline compounds.
Applications De Recherche Scientifique
1-(2-Methylpropyl)-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Isoquinoline derivatives are explored for their pharmacological effects, such as analgesic and anti-inflammatory activities. This compound is a candidate for drug development due to its structural similarity to bioactive compounds.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure makes it a versatile intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpropyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-(2-Methylpropyl)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
1-(2-Methylpropyl)-isoquinoline: This compound lacks the dihydro modification and may exhibit different chemical and biological properties.
3,4-Dihydroisoquinoline: Without the 2-methylpropyl substituent, this compound serves as a simpler analog for studying the effects of substitution on activity.
1-(2-Methylpropyl)-tetrahydroisoquinoline: The fully reduced form of the compound, which may have different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydroisoquinoline core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
100608-37-5 |
|---|---|
Formule moléculaire |
C13H17N |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C13H17N/c1-10(2)9-13-12-6-4-3-5-11(12)7-8-14-13/h3-6,10H,7-9H2,1-2H3 |
Clé InChI |
IOYFDKOAVAATGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(Methylthio)benzo[d]oxazol-4-amine](/img/structure/B11909129.png)

![2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11909139.png)




